molecular formula C17H19ClN2O2 B15192109 Methyl lysergate hydrochloride CAS No. 88840-18-0

Methyl lysergate hydrochloride

Cat. No.: B15192109
CAS No.: 88840-18-0
M. Wt: 318.8 g/mol
InChI Key: PWOCKCRNYYSHSL-GPKQSYPGSA-N
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Description

Methyl lysergate hydrochloride, also known as lysergic acid methyl ester hydrochloride, is a derivative of lysergic acid. It belongs to the family of ergot alkaloids, which are naturally occurring compounds derived from the fungus Claviceps purpurea. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl lysergate hydrochloride typically involves the esterification of lysergic acid. One common method includes the reaction of lysergic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using Claviceps purpurea. The lysergic acid produced is then subjected to chemical modification to obtain the desired ester. The process involves multiple purification steps to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl lysergate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl lysergate hydrochloride has several scientific research applications:

Mechanism of Action

Methyl lysergate hydrochloride exerts its effects primarily by interacting with serotonin receptors in the brain. It acts as an agonist at the 5-HT1 receptor, modulating neurotransmitter release and influencing various physiological processes. The compound’s molecular targets include the serotonin receptor subtypes, which play a crucial role in mood regulation, perception, and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl lysergate hydrochloride is unique due to its specific ester group, which influences its pharmacokinetic properties and receptor binding affinity. Unlike lysergic acid diethylamide, it has a more selective action on serotonin receptors, making it a valuable tool in neuropharmacological research .

Properties

CAS No.

88840-18-0

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

methyl (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate;hydrochloride

InChI

InChI=1S/C17H18N2O2.ClH/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19;/h3-6,8,11,15,18H,7,9H2,1-2H3;1H/t11-,15-;/m1./s1

InChI Key

PWOCKCRNYYSHSL-GPKQSYPGSA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl

Origin of Product

United States

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